
2-Methyl-2-(pyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, also known as this compound hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 . Its average mass is 193.671 Da and its monoisotopic mass is 193.086960 Da .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2.ClH/c1-8(2,7(10)11)9-5-3-4-6-9;/h3-6H2,1-2H3,(H,10,11);1H . This indicates the presence of a pyrrolidine ring attached to a propanoic acid moiety with two methyl groups.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Stereoselective Michael Addition : A study demonstrated the use of a pyrrolidine-based catalyst bearing a sulfoxide moiety for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Maillard Reaction Polymers : Research into the Maillard reaction involving 2-deoxy-D-ribose and methylamine revealed the formation of N-methyl-2-(hydroxymethyl)pyrrole and its oligomers, suggesting potential applications in food chemistry and the study of melanoidin-like polymers (Tressl et al., 1998).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonism : PF-04455242, a compound structurally related to 2-methyl-2-(pyrrolidin-1-yl)propanoic acid, was identified as a novel κ-opioid receptor (KOR) antagonist. This study highlighted its potential in treating depression and addiction disorders due to its high selectivity and efficacy in vivo (Grimwood et al., 2011).
Analytical Chemistry
- Determination of Urinary δ-Aminolevulinic Acid : A simple method for analyzing urinary δ-aminolevulinic acid, which involves the condensation with ethyl acetoacetate to produce a pyrrole derivative, was described. This method serves as an index of lead exposure, showcasing the compound's utility in environmental and occupational health studies (Tomokuni & Ogata, 1972).
Material Science
- Catalytic Properties of Yttrium Oxide : Investigating the catalytic properties of Y2O3 catalysts via reactions of pyridine and 2-propanol, a study showed the presence of Bronsted acid, Lewis acid, and basic sites on Y2O3 surfaces. This highlights the role of pyrrolidine derivatives in understanding and improving catalyst design (Hussein & Gates, 1998).
Polymer Science
- Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol was explored as a novel protecting group for carboxylic acids, facilitating the selective removal after polymerization. This work underscores the utility of related compounds in polymer chemistry for the synthesis of polymers with specific functionalities (Elladiou & Patrickios, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,7(10)11)9-5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRCMVKZAFOGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

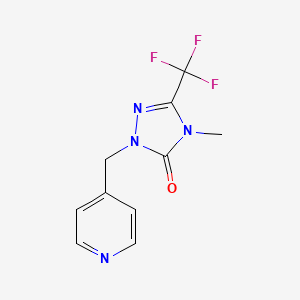
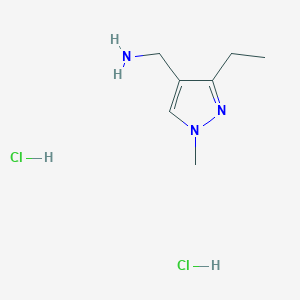

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)
![(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821372.png)
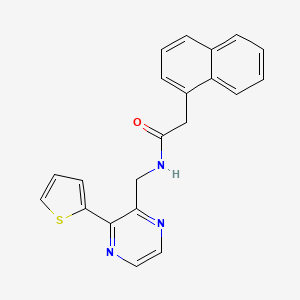
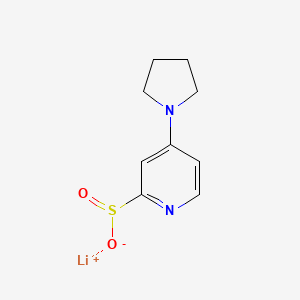

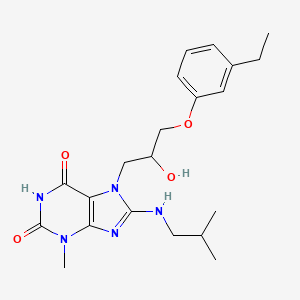
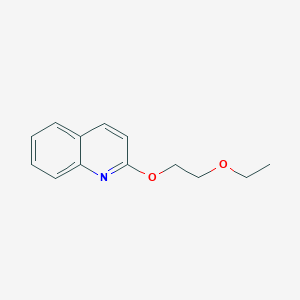
![2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2821379.png)
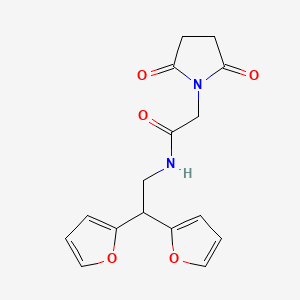
![Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2821382.png)
